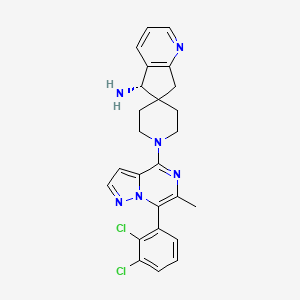
Shp2-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shp2-IN-17 is a novel inhibitor targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has shown promise in cancer therapy, making this compound a compound of significant interest in the field of oncology .
Vorbereitungsmethoden
The synthesis of Shp2-IN-17 involves a hierarchical structure-based virtual screening strategy that combines molecular docking and the fragment molecular orbital method for calculating binding affinity. The synthetic route typically includes the following steps:
Molecular Docking: Potential leads are identified using Maestro v10.1.
Binding Affinity Prediction: The protein-ligand binding affinities of potential leads are predicted by FMO calculations at MP2/6-31G* level using GAMESS v2020 system.
Molecular Dynamics Simulations: MD simulations are carried out with AmberTools18 by applying the FF14SB force field.
Analyse Chemischer Reaktionen
Shp2-IN-17 undergoes various chemical reactions, primarily focusing on its interaction with SHP2. The types of reactions include:
Dephosphorylation: this compound inhibits the dephosphorylation activity of SHP2, which is crucial for its role in cell signaling pathways.
Binding Interactions: The compound binds to the allosteric site of SHP2, stabilizing its inactive conformation
Common reagents and conditions used in these reactions include:
Reagents: Hydroxyimino acetamide scaffold, piperidin-4-ylmethyl, and phenyl groups.
Conditions: Molecular docking, FMO calculations, and MD simulations.
The major products formed from these reactions are the inhibited SHP2 protein and downstream signaling molecules that are no longer activated by SHP2 .
Wissenschaftliche Forschungsanwendungen
Shp2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.
Biology: Helps in understanding the role of SHP2 in various cellular processes, including cell growth, differentiation, and migration.
Medicine: Shows potential in cancer therapy by inhibiting SHP2, which is involved in oncogenic transformation and drug resistance. .
Wirkmechanismus
Shp2-IN-17 exerts its effects by binding to the allosteric site of SHP2, stabilizing its inactive conformation. This binding prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling pathways such as RAS/ERK, PI3K/AKT, and JAK/STAT. The inhibition of these pathways leads to reduced cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Shp2-IN-17 can be compared with other SHP2 inhibitors such as CNBDA and CNBCA. These compounds also target the SHP2 protein but differ in their binding affinities and selectivity:
CNBDA: An active site inhibitor that showed effectiveness in suppressing breast cancer cell phenotypes.
CNBCA: A modified version of CNBDA with better potency and selectivity for SHP2.
This compound is unique due to its allosteric inhibition mechanism, which provides a different approach to targeting SHP2 compared to active site inhibitors .
Eigenschaften
Molekularformel |
C25H24Cl2N6 |
|---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
(5S)-1'-[7-(2,3-dichlorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C25H24Cl2N6/c1-15-22(17-4-2-6-18(26)21(17)27)33-20(7-11-30-33)24(31-15)32-12-8-25(9-13-32)14-19-16(23(25)28)5-3-10-29-19/h2-7,10-11,23H,8-9,12-14,28H2,1H3/t23-/m1/s1 |
InChI-Schlüssel |
VDHSTSPBTMNKLI-HSZRJFAPSA-N |
Isomerische SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |
Kanonische SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)

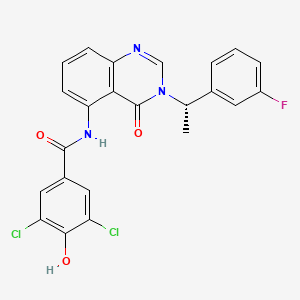
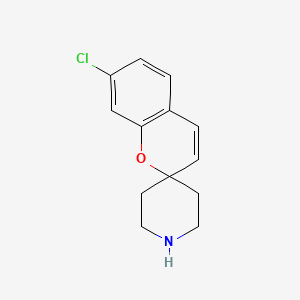
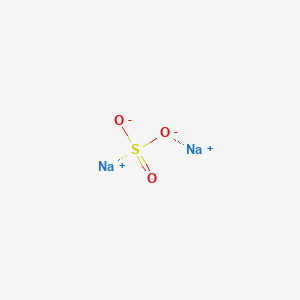
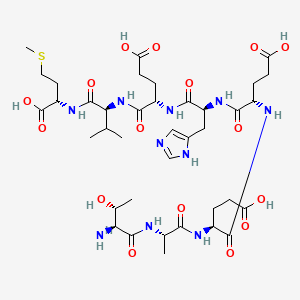
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
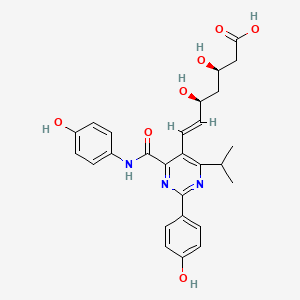

methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)



